molecular formula C15H12O3 B14250609 Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- CAS No. 401468-27-7

Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-

Cat. No.: B14250609
CAS No.: 401468-27-7
M. Wt: 240.25 g/mol
InChI Key: XZOWDFCAVDXJBL-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .

Industrial Production Methods

While specific industrial production methods for naphtho[2,1-b]furan-2-acetic acid, 1-methyl- are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This typically includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

CAS No.

401468-27-7

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-(1-methylbenzo[e][1]benzofuran-2-yl)acetic acid

InChI

InChI=1S/C15H12O3/c1-9-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)15(9)12/h2-7H,8H2,1H3,(H,16,17)

InChI Key

XZOWDFCAVDXJBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=CC=CC=C3C=C2)CC(=O)O

Origin of Product

United States

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